molecular formula C23H22S3 B14729773 1,1',1''-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) CAS No. 5324-62-9

1,1',1''-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene)

Cat. No.: B14729773
CAS No.: 5324-62-9
M. Wt: 394.6 g/mol
InChI Key: FKXZZPCWJARETG-UHFFFAOYSA-N
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Description

1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) is a chemical compound characterized by its unique structure, which includes three 4-methylbenzene groups connected by an ethene-1,1,2-triyltrisulfanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) typically involves the reaction of 4-methylbenzenethiol with ethene-1,1,2-triyltrisulfanediyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of 1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methoxybenzene): Similar structure but with methoxy groups instead of methyl groups.

    1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-chlorobenzene): Similar structure but with chloro groups instead of methyl groups.

Uniqueness

1,1’,1’'-(Ethene-1,1,2-triyltrisulfanediyl)tris(4-methylbenzene) is unique due to its specific combination of methyl groups and the ethene-1,1,2-triyltrisulfanediyl linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

5324-62-9

Molecular Formula

C23H22S3

Molecular Weight

394.6 g/mol

IUPAC Name

1-[1,2-bis[(4-methylphenyl)sulfanyl]ethenylsulfanyl]-4-methylbenzene

InChI

InChI=1S/C23H22S3/c1-17-4-10-20(11-5-17)24-16-23(25-21-12-6-18(2)7-13-21)26-22-14-8-19(3)9-15-22/h4-16H,1-3H3

InChI Key

FKXZZPCWJARETG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC=C(SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C

Origin of Product

United States

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